molecular formula C21H25NO3 B1188935 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione

4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione

Cat. No. B1188935
M. Wt: 339.4g/mol
InChI Key: FNNIBDQTBWLLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione is a member of quinolines.

Scientific Research Applications

Synthesis Methods and Structural Analysis

  • Efficient Synthesis Approaches : A study by Zhong et al. (2008) presented methods for synthesizing dihydroquinoline diones, including compounds similar to 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione, through one-pot reactions under solvent-free conditions (Zhong, Lin, Chen, & Su, 2008).

  • Crystal Structure Analysis : Candan et al. (2001) examined the crystal structure of a related quinoline dione compound, providing insights into molecular configurations and bond lengths, which are crucial for understanding their chemical properties (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

Tautomeric Studies and Computational Analysis

  • Tautomerization Energy Predictions : Bartolomei et al. (1995) conducted ab initio Hartree-Fock calculations on tautomeric forms of similar quinolinediones. Their findings suggest a more stable hydroxy structure for some compounds, which is relevant for understanding the chemical behavior of 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione (Bartolomei, Cignitti, Ramusino, & Manna, 1995).

Biological Applications and Potential Uses

  • Antioxidant Properties : Abdel-Kader and Talaat (2023) explored the potential of similar quinoline dione derivatives as antioxidants, demonstrating their radical scavenging abilities. This suggests possible antioxidant applications for 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione (Abdel-Kader & Talaat, 2023).

  • Lubricating Grease Antioxidants : Hussein, Ismail, and El-Adly (2016) synthesized quinolinone derivatives, including structures related to 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione, and evaluated their efficiency as antioxidants in lubricating greases (Hussein, Ismail, & El-Adly, 2016).

properties

Product Name

4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione

Molecular Formula

C21H25NO3

Molecular Weight

339.4g/mol

IUPAC Name

4-hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione

InChI

InChI=1S/C21H25NO3/c1-11-7-12(2)16(13(3)8-11)18-19(24)17-14(22(6)20(18)25)9-21(4,5)10-15(17)23/h7-8,24H,9-10H2,1-6H3

InChI Key

FNNIBDQTBWLLEO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3=C(CC(CC3=O)(C)C)N(C2=O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione
Reactant of Route 2
4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione
Reactant of Route 3
4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione
Reactant of Route 4
4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione
Reactant of Route 5
4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione
Reactant of Route 6
4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione

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